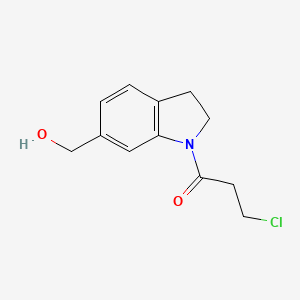

3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of indoline derivatives, which include “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, has been discussed in various studies . For instance, one method involves the reduction of corresponding indoles using sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of “this compound” includes an indoline nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons .Applications De Recherche Scientifique

Synthesis and Biological Activity

One study described the synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity, and molecular docking of three isatin derivatives. These derivatives exhibited activities against bacterial strains such as Eschericia coli, Proteus vulgaris, Shigella flexneri, Staphylococcus aureus, Micrococcus luteus, and the fungal strain Aspergillus niger. Molecular docking studies predicted the binding mode of the isatin compounds with the penicillin-binding protein enzyme, identifying interactions between the enzyme and the ligands under study (Bargavi et al., 2021).

Anticancer Efficacy

Another significant application involves novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-ones synthesized using the 'molecular hybridization approach'. These compounds were evaluated for their anticancer efficacy in vitro, particularly in ovarian cancer cell lines. Among these derivatives, one with a 6-Cl substitution in the 3-quinolinyl moiety showed selective and potent cytotoxic efficacy. The study underscores the potential of these compounds in cancer therapeutics, particularly for ovarian cancer (Karthikeyan et al., 2019).

Photochromic Properties

The photochromic properties of a spiropyran derivative, 1-chloro-3-(3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indolin]-1′-yl)propan-2-ol (CSP), were studied in detail. The research focused on the compound's photochromism and solvatochromism in various solvents, with findings relevant for applications in anti-counterfeiting coatings on flexible materials. The study highlighted the influence of solvent polarity on the absorbance of the ring-open form of CSP and investigated its fatigue resistance, demonstrating the potential of CSP in flexible substrates for food and medicine packaging (Zhang et al., 2016).

Orientations Futures

Indole derivatives, including “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which have created interest among researchers to synthesize a variety of indole derivatives .

Mécanisme D'action

Target of Action

Many indole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the compound.

Mode of Action

The interaction of indole derivatives with their targets often results in a change in the activity of the target, which can lead to various downstream effects. The specific mode of action would depend on the exact nature of the target and the way the compound interacts with it .

Biochemical Pathways

Indole derivatives have been found to affect a variety of biochemical pathways. For example, some have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by “3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one” would depend on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, some compounds may be more stable and effective at certain pH levels or temperatures .

Analyse Biochimique

Biochemical Properties

3-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, which is crucial for its biological activity. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can lead to the activation or inhibition of specific signaling cascades, thereby modulating cellular responses. For example, indole derivatives have been reported to impact the expression of genes involved in inflammation and apoptosis . The exact cellular effects of this compound are still being studied, but preliminary data suggest its potential in regulating critical cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole moiety of the compound allows it to interact with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of enzymatic activity, either by inhibition or activation, depending on the specific target. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The temporal effects of this compound are still being investigated, but it is essential to consider these factors when evaluating its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The indole moiety of the compound allows it to participate in metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and safety, making it essential to understand its metabolism in detail.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport and distribution of this compound is essential for optimizing its use in clinical settings.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications This localization can influence its interactions with biomolecules and its overall biological activity

Propriétés

IUPAC Name |

3-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO2/c13-5-3-12(16)14-6-4-10-2-1-9(8-15)7-11(10)14/h1-2,7,15H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNTWCOFFZWFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

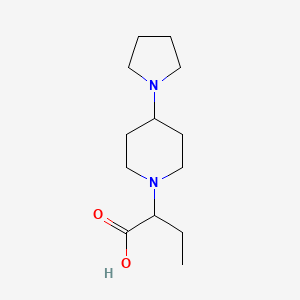

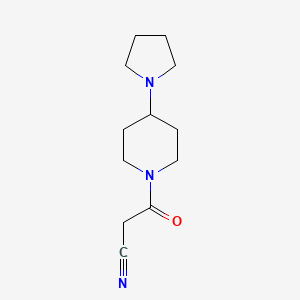

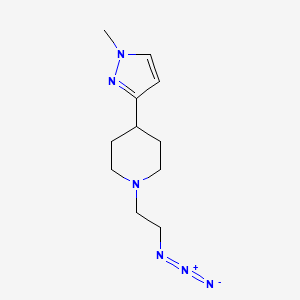

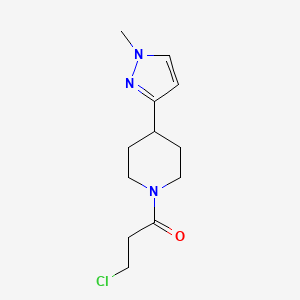

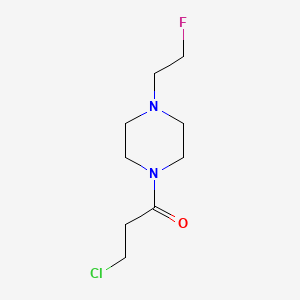

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-3-yl)methanone](/img/structure/B1478775.png)

![5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1478776.png)

![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)

![piperidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1478778.png)

![5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine](/img/structure/B1478779.png)

![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)nicotinic acid](/img/structure/B1478781.png)